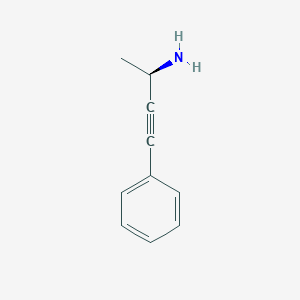

(2R)-4-Phenylbut-3-yn-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

306747-40-0 |

|---|---|

Molecular Formula |

C10H11N |

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(2R)-4-phenylbut-3-yn-2-amine |

InChI |

InChI=1S/C10H11N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,11H2,1H3/t9-/m1/s1 |

InChI Key |

CBRPSVDSBGTOKK-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C#CC1=CC=CC=C1)N |

Canonical SMILES |

CC(C#CC1=CC=CC=C1)N |

Origin of Product |

United States |

Mechanistic Insights into Reactions Involving 2r 4 Phenylbut 3 Yn 2 Amine

General Mechanistic Principles of Propargylamine (B41283) Reactivity

Propargylamines, including (2R)-4-Phenylbut-3-yn-2-amine, exhibit a rich and varied reactivity profile. This is primarily attributed to the presence of both a nucleophilic amino group and an electrophilic alkyne moiety within the same molecule. thieme-connect.com The reactivity can be triggered through several mechanistic pathways, including the amino group acting as a leaving group, hydrogenation of the alkyne, rearrangement reactions, and nucleophilic or electrophilic actions of the amine and alkyne groups, respectively. thieme-connect.com

One of the most common methods for synthesizing propargylamines is the A³ coupling reaction, a three-component reaction involving an aldehyde, an amine, and a terminal alkyne, often catalyzed by a transition metal. researchgate.netthieme-connect.com The mechanism typically involves the in-situ formation of an iminium ion from the aldehyde and amine, followed by the nucleophilic attack of a metal-acetylide species, which is generated from the terminal alkyne and the metal catalyst. rsc.org The versatility of propargylamines is further highlighted by their use in the synthesis of complex heterocyclic structures like pyrroles, quinolines, and oxazolidinones. researchgate.net

Mechanistic Studies of Metal-Catalyzed Reactions

Transition metal catalysis plays a pivotal role in unlocking the synthetic potential of this compound. Various metals, including palladium, silver, and manganese, have been employed to catalyze a range of transformations, each with its unique mechanistic pathway.

Transition metals are instrumental in activating the carbon-carbon triple bond of this compound, making it susceptible to a variety of chemical transformations. acs.orgnih.gov Metals like gold, silver, copper, and palladium can activate the terminal alkyne C-H bond, facilitating reactions such as the A³ coupling. rsc.orgresearchgate.net This activation is a fundamental step in many synthetic protocols for propargylamines. rsc.org The interaction between the transition metal and the alkyne can lead to the formation of metal-acetylide intermediates, which are key to subsequent bond-forming reactions. nih.gov The choice of metal catalyst can significantly influence the reaction's outcome and selectivity. nih.gov For instance, copper catalysts are widely used due to their low cost and high reactivity in promoting C-H activation. nih.gov

Palladium catalysts are particularly effective in a variety of reactions involving propargylamines. For example, in the synthesis of functionalized oxazolidinones from propargylamines, CO₂, and aryl halides, a palladium catalyst drives a multi-step process. rsc.org A proposed catalytic cycle for a deaminative arylation of propargylamines to form allenes involves the oxidative addition of the Pd(0) species to the propargylamine, forming an allenylpalladium complex. acs.org This is followed by reaction with water to form a palladium hydroxide (B78521) intermediate, transmetalation with a boronic acid, and finally, reductive elimination to yield the allene (B1206475) product and regenerate the active Pd(0) catalyst. acs.org

In another example, the palladium-catalyzed oxidative carbonylation of propargylic amines to 2-oxazolidinones proceeds via two concatenated catalytic cycles, an example of auto-tandem catalysis. mdpi.com The first cycle involves the oxidative monoaminocarbonylation of the triple bond to form a 2-ynamide intermediate, which then undergoes a cyclocarbonylation in the second cycle to yield the final product. mdpi.com The synergistic effect between palladium nanoparticles and an imidazolium (B1220033) moiety has been shown to facilitate the activation of both CO₂ and propargylamines in the synthesis of 2-oxazolidinones. researchgate.net

| Reaction Type | Key Intermediate | Catalytic Step | Reference |

|---|---|---|---|

| Deaminative Arylation | Allenylpalladium complex | Oxidative addition, Transmetalation, Reductive elimination | acs.org |

| Oxidative Carbonylation | 2-Ynamide | Oxidative monoaminocarbonylation, Cyclocarbonylation | mdpi.com |

| Carboxylation-Cyclization-Cross-Coupling | Vinyl palladium complex | π-activation of the triple bond, Reductive elimination | rsc.org |

Silver(I) catalysts are highly effective in activating alkynes due to their strong π-Lewis acidic and carbophilic nature. acs.orgnih.govresearchgate.net This allows for the selective activation of the carbon-carbon triple bond in this compound through the formation of a silver-π complex. acs.orgnih.govresearchgate.net This interaction facilitates various transformations, including cyclization and addition reactions. researchgate.netresearchgate.net For instance, silver(I) salts can catalyze the intramolecular cyclization of propargyl ureas to form oxazoline-2-amines. unipr.it The mechanism involves the activation of the alkyne by the silver(I) ion, making it susceptible to nucleophilic attack by the urea (B33335) nitrogen. unipr.it The high reactivity of silver(I) with alkynes makes it a valuable tool for synthesizing a variety of nitrogen-containing heterocycles. acs.orgnih.gov The carbophilicity of silver(I) is also harnessed in the carboxylation of terminal alkynes, where it facilitates the coupling of the alkyne with carbon dioxide. mdpi.com

Manganese, an earth-abundant and inexpensive metal, has emerged as a promising catalyst for alkyne transformations. acs.orgamazonaws.com In the dimerization and cross-coupling of terminal alkynes, a manganese(I) complex acts as a precatalyst. acs.orgamazonaws.comnih.gov The catalytic cycle is initiated by the migratory insertion of a CO ligand into the Mn-alkyl bond, forming an acyl intermediate. acs.orgamazonaws.comnih.gov This intermediate then undergoes rapid C-H bond cleavage of the alkyne, such as phenylacetylene (B144264), to generate an active Mn(I) acetylide catalyst, specifically a manganese phenylacetylide species. acs.orgamazonaws.comnih.govdiva-portal.orgcore.ac.uk This acetylide species is central to the subsequent coupling reactions that lead to the formation of 1,3-enynes. acs.orgamazonaws.comnih.gov Density Functional Theory (DFT) calculations have supported an acetylene-vinyl mechanism, starting with a head-to-head coupling between the acetylide ligand and a coordinated alkyne molecule to form a vinyl intermediate. nih.gov

| Step | Description | Key Species | Reference |

|---|---|---|---|

| 1. Catalyst Activation | Migratory insertion of CO into Mn-alkyl bond. | Acyl intermediate | acs.orgamazonaws.comnih.gov |

| 2. Acetylide Formation | C-H bond cleavage of the terminal alkyne. | Mn(I) acetylide complex | acs.orgamazonaws.comnih.govdiva-portal.orgcore.ac.uk |

| 3. Coupling | Coupling of the acetylide with another alkyne molecule. | Vinyl intermediate | nih.gov |

| 4. Product Formation | Formation of the 1,3-enyne product. | 1,3-Enyne | acs.orgamazonaws.comnih.gov |

Ligand-accelerated catalysis is a phenomenon where the presence of a specific ligand enhances the rate of a catalytic reaction. In the context of reactions involving propargylamines, various ligands have been shown to accelerate the reaction and, in some cases, induce enantioselectivity. mdpi.com For example, in the copper-catalyzed asymmetric synthesis of propargylic amines, the use of PyBox ligands led to ligand-accelerated catalysis compared to the ligandless reaction. chemrxiv.orgnsf.gov The choice of ligand can be crucial for achieving high yields and enantioselectivities. mdpi.com In some gold-catalyzed reactions, ligands with remote functional groups, such as an amide or a tertiary amino group, have been shown to substantially accelerate the addition of nucleophiles to alkynes. chinesechemsoc.org This acceleration is often attributed to the ligand's ability to participate in the reaction mechanism, for instance, by facilitating proton transfer or stabilizing transition states. chinesechemsoc.org

Mechanistic Investigations of Organocatalytic Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. mdpi.com Chiral primary amines are a key class of organocatalysts that can operate through various activation modes.

The primary role of a chiral amine catalyst is to react with a substrate, typically a carbonyl compound, to form a transient, reactive intermediate. This process, known as aminocatalysis, can activate the substrate in several ways. researchgate.net The two most prominent activation modes are enamine and iminium ion catalysis. nih.gov

Iminium Catalysis : A chiral primary or secondary amine reacts with an α,β-unsaturated aldehyde or ketone to form an iminium ion. This condensation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack at the β-position. beilstein-journals.org

Enamine Catalysis : A chiral secondary amine reacts with a saturated aldehyde or ketone to form a nucleophilic enamine. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO), effectively making the α-carbon of the parent carbonyl a nucleophile that can attack various electrophiles. uantwerpen.bebeilstein-journals.org

While primary amines like this compound can form iminium ions, their participation in classical enamine catalysis is less common. However, a related activation mode has been demonstrated for primary propargylamines through carbonyl catalysis . In this strategy, a chiral aldehyde catalyst (e.g., a pyridoxal (B1214274) derivative) reversibly forms an imine with the primary amine. A base then removes the now-acidified α-proton, generating a stabilized α-amino carbanion. This nucleophilic intermediate can then engage in reactions such as conjugate additions. acs.org This biomimetic approach effectively uses the primary amine as a latent nucleophile, expanding the repertoire of its reactivity. acs.org

The formation of iminium and enamine intermediates is central to the catalytic cycle of many amine-catalyzed reactions. uantwerpen.beresearchgate.net These transient species are significantly more reactive than the starting carbonyl compounds. researchgate.net

For a primary amine such as this compound, reaction with an α,β-unsaturated aldehyde generates a chiral iminium ion. The chirality of the amine backbone guides the approach of a nucleophile to one face of the molecule, leading to an enantioselective transformation. nih.gov The catalytic cycle is completed by hydrolysis of the resulting enamine, which releases the product and regenerates the amine catalyst. nih.gov

In the context of carbonyl catalysis, the primary propargylamine is the substrate rather than the catalyst. It forms an imine with the catalyst, which then tautomerizes or is deprotonated to form a highly nucleophilic intermediate akin to an enamine. acs.orgnih.gov Kinetic isotope effect studies have shown that the deprotonation of the imine to form the α-amino carbanion can be the rate-determining step of the transformation. acs.org This intermediate's nucleophilic attack on an electrophile, such as an α,β-unsaturated ketone, is followed by intramolecular cyclization and catalyst regeneration, enabling the synthesis of complex chiral heterocycles like 1-pyrrolines. acs.org

Table 1: Comparison of Activation Modes for Primary Amines in Organocatalysis

| Activation Mode | Intermediate | Role of Amine | Substrate Activated | Key Mechanistic Step | Typical Reaction |

|---|---|---|---|---|---|

| Iminium Catalysis | Iminium Ion | Catalyst | α,β-Unsaturated Aldehyde/Ketone | LUMO-lowering activation | Conjugate Addition of Nucleophiles |

| Carbonyl Catalysis | α-Amino Carbanion (via Imine) | Substrate | Primary Amine | HOMO-raising activation (Deprotonation) | Conjugate Addition to Electrophiles |

Stereochemical Control and Chirality Transfer Mechanisms

Achieving high levels of stereocontrol is the ultimate goal of asymmetric synthesis. When a chiral molecule like this compound is involved in a reaction, either as a catalyst or a reactant, its stereochemistry profoundly influences the stereochemical outcome of the product.

Enantioselectivity arises from the energy difference between the diastereomeric transition states leading to the two possible enantiomers. In reactions involving chiral propargylamines, the transfer of chirality is dictated by the specific reaction mechanism.

In metal-catalyzed multi-component reactions, such as the A³ coupling (aldehyde-alkyne-amine), the chiral amine is a substrate. Here, enantioselectivity is typically induced by a chiral ligand bound to the metal catalyst (e.g., Copper or Rhodium). researchgate.netmdpi.com The chiral ligand-metal complex coordinates to the intermediates (the imine formed from the aldehyde and amine, and the metal acetylide), creating a rigid and well-defined chiral environment that directs the nucleophilic attack of the acetylide to one face of the imine. mdpi.comacs.org

In the organocatalytic α-functionalization of propargylamines, the enantioselectivity is controlled by the chiral carbonyl co-catalyst. acs.org The catalyst forms a chiral imine intermediate with the propargylamine. The steric and electronic features of the catalyst scaffold block one face of the resulting nucleophilic carbanion intermediate, allowing the electrophile to attack only from the less hindered face, thus ensuring high enantioselectivity. acs.org

When a reaction forms a second stereocenter in a molecule that is already chiral, the two resulting stereoisomers are diastereomers. Controlling the diastereoselectivity is crucial, especially in multi-component reactions where complex molecules are assembled in a single step. core.ac.ukacs.org

When a chiral amine like this compound is used as a starting material, its existing stereocenter can direct the formation of new stereocenters. This is known as substrate-controlled diastereoselectivity. For instance, in Mannich-type reactions, the addition of nucleophiles to imines generated from chiral alkynyl amines can proceed with high diastereoselectivity. nih.gov The inherent chirality of the amine backbone favors one transition state geometry over the other, leading to the preferential formation of one diastereomer (e.g., syn or anti).

Several factors are known to influence the level of diastereoselectivity:

Catalyst/Ligand Structure : The steric bulk and electronic properties of the catalyst or ligand play a critical role in defining the transition state geometry.

Temperature : Lower reaction temperatures often enhance diastereoselectivity by increasing the energy difference between competing transition states. nih.gov

Solvent : The polarity and coordinating ability of the solvent can influence the stability and conformation of intermediates and transition states.

Additives : Lewis acids or Brønsted acids can coordinate to the reactants, altering their reactivity and the geometry of the transition state, thereby affecting diastereoselectivity. nih.gov

Table 2: Factors Influencing Diastereoselectivity in Chiral Amine Reactions

| Factor | Influence on Diastereoselectivity | Example from Literature |

|---|---|---|

| Chiral Catalyst Structure | Creates a defined chiral pocket, favoring one diastereomeric transition state. | Chiral Brønsted base catalysis in Mannich reactions of C-alkynyl imines. nih.gov |

| Reaction Temperature | Lower temperatures generally lead to higher diastereomeric ratios (dr). | Diastereoselective cycloadditions often show improved selectivity at lower temperatures. nih.gov |

| Solvent Choice | Solvent polarity can affect the aggregation state and conformation of intermediates. | Diastereoselectivity in Ugi reactions can be modulated by the solvent. |

| Reactant Structure | Steric bulk of substituents on the amine, aldehyde, or nucleophile influences facial bias. | Substituents on the imine dictate the outcome of nucleophilic additions. nih.gov |

Enantioselection reversal is a phenomenon in asymmetric catalysis where changing the reaction conditions or making minor modifications to the catalyst structure leads to the formation of the opposite product enantiomer. This provides a powerful tool for accessing both enantiomers of a target molecule from a single chiral catalyst precursor.

This reversal is typically caused by a change in the dominant reaction pathway or a shift in the relative energies of the diastereomeric transition states. Factors that can induce such a reversal include:

Changes in the solvent or temperature.

The presence or absence of additives or co-catalysts.

Slight structural modifications of the chiral catalyst, such as altering a substituent that participates in non-covalent interactions.

While specific examples of enantio-selection reversal involving this compound as a catalyst are not prominently documented, the principle is well-established in organocatalysis. For example, in proline-catalyzed reactions, the enantioselectivity can sometimes be inverted by changing the solvent or by using a modified proline catalyst. Computational studies suggest that such reversals often stem from a delicate balance of stabilizing and destabilizing steric and electronic interactions in the competing transition states.

Studies on C-H Activation Pathways

The functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, offering an atom-economical approach to molecular diversification. In the context of this compound, the presence of the amine functionality can direct the activation of adjacent C-H bonds, leading to the formation of valuable chemical intermediates.

Research into the C-H activation of N-alkylamines has provided a framework for understanding the potential pathways for this compound. One prominent mechanism involves the in situ generation of an iminium ion from the secondary amine. nih.gov This electrophilic intermediate is then susceptible to nucleophilic attack. In the presence of a suitable catalyst system, such as a combination of a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) and an organocopper complex, the α-C-H bond of the amine can be effectively functionalized. nih.gov For this compound, this would involve the formation of a chiral iminium ion, which can then react with various nucleophiles, including alkynes, to generate more complex chiral propargylamines. The stereochemistry of the starting material plays a crucial role in directing the stereochemical outcome of the product.

Another significant pathway for C-H activation, particularly relevant to propargylamines, is the A³ coupling (aldehyde-alkyne-amine) reaction. rsc.org This multicomponent reaction often utilizes transition metal catalysts, such as copper or palladium, to facilitate the C-H activation of the terminal alkyne. rsc.orgresearchgate.net A plausible mechanism involves the formation of a metal-acetylide intermediate from the alkyne. Simultaneously, the condensation of an aldehyde and an amine (in this case, a precursor to or a derivative of this compound) generates an iminium ion. The metal-acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine product. rsc.org The use of chiral ligands on the metal catalyst can induce high diastereoselectivity in these reactions. rsc.org

Density Functional Theory (DFT) studies on similar systems have proposed mechanisms involving the activation of aliphatic C-H bonds through various modes, including oxidative addition, σ-bond metathesis, and single-electron transfer (SET), depending on the metal catalyst employed. diva-portal.orgresearchgate.netcore.ac.uk For instance, palladium-catalyzed processes can proceed through an initial electrophilic metalation at an electron-rich position, followed by a σ-bond metathesis to form a metallacycle, which then undergoes reductive elimination to yield the functionalized product. beilstein-journals.org The amine group in this compound can act as a directing group, facilitating the regioselective activation of a specific C-H bond. dmaiti.comnih.gov

The table below summarizes key aspects of proposed C-H activation pathways relevant to this compound.

| Catalytic System | Key Intermediate(s) | Reaction Type | Relevant Findings |

| Lewis Acid (e.g., B(C6F5)3) / Organocopper Complex | Chiral Iminium Ion, Copper-Alkynyl Complex | α-Alkynylation of Amines | Enables direct conversion of α-amino C(sp³)–H bonds to C-alkynyl bonds with high diastereo- and enantioselectivity. nih.gov |

| Pd-Cu Nanowires | Pd-Cu Acetylide, Iminium Ion | A³ Coupling | Solvent-free conditions, catalyst is recoverable and reusable. rsc.org |

| Gold Nanoparticles | Gold-Acetylide, Iminium Ion | One-pot synthesis of propargylamines | C-H and C-Cl activation in chlorinated solvents. researchgate.net |

| Palladium(II) Acetate | Palladacycle | Dehydrogenative C-H Activation | Can lead to the formation of annulated ring systems. beilstein-journals.org |

Umpolung Strategies and Enolonium Intermediates

Umpolung, or the reversal of polarity, is a powerful strategy in organic synthesis that allows for the formation of bonds that are not accessible through conventional reactivity patterns. acs.orgillinois.edu In the context of this compound, the amine can exist in tautomeric equilibrium with its corresponding enamine. While enamines are typically nucleophilic at the β-carbon, Umpolung strategies aim to reverse this polarity, making the α-carbon electrophilic.

This reversal of reactivity can be achieved through the generation of an enolonium ion or a related reactive intermediate. acs.orgresearchgate.net While the direct generation of an enolonium ion from an enamine is less common than from an enol, analogous principles can be applied. One approach involves the oxidation of the enamine. For example, single-electron oxidation of an enamine can generate a radical cation, which can then participate in a variety of coupling reactions. acs.org

A more established method for achieving Umpolung at the α-position of a carbonyl group, which can be seen as analogous to the enamine system, involves the use of hypervalent iodine(III) reagents. illinois.eduresearchgate.net These reagents can react with an enolate (the deprotonated form of a carbonyl) to generate an enolonium intermediate. This electrophilic species can then react with a wide range of nucleophiles at the α-position. researchgate.net By analogy, a similar transformation could be envisioned for the enamine tautomer of this compound, where a suitable activating agent could generate an electrophilic intermediate susceptible to nucleophilic attack at the carbon adjacent to the nitrogen.

Furthermore, the concept of asymmetric imine Umpolung has been developed, which often involves the generation of a 2-azaallyl anion intermediate using a chiral catalyst. rsc.org This intermediate, while nucleophilic, represents a reversal of the typical electrophilic nature of an iminium ion and can participate in stereoselective addition and substitution reactions. rsc.org

DFT studies on multicomponent reactions have proposed mechanisms involving enolonium intermediates generated through Umpolung strategies to explain the observed selectivity. diva-portal.orgcore.ac.uk These computational insights support the feasibility of such pathways in complex reaction systems. The application of these strategies to a chiral substrate like this compound would be expected to proceed with a high degree of stereocontrol, dictated by the existing stereocenter.

The table below outlines conceptual Umpolung strategies applicable to this compound.

| Strategy | Key Intermediate | Activating Agent | Potential Application |

| Enamine Oxidation | Enamine Radical Cation | Single-Electron Oxidant | α-Functionalization with various nucleophiles. acs.org |

| Hypervalent Iodine-Mediated Umpolung | Enolonium-like Intermediate | Iodine(III) Reagents | α-Alkylation, α-arylation, or α-heteroatom functionalization. illinois.eduresearchgate.net |

| Asymmetric Imine Umpolung | 2-Azaallyl Anion | Chiral Organocatalysts or Transition Metal Complexes | Synthesis of other chiral amines and amino acid derivatives. rsc.org |

| In Situ Generation from Alkynes | Enolonium Species | Pyridine N-oxides | Formal oxidative C-C coupling. acs.org |

Applications of 2r 4 Phenylbut 3 Yn 2 Amine As a Chiral Building Block and Catalyst

Utilization as a Chiral Building Block in Complex Molecular Architectures

The inherent chirality and reactive functionalities of (2R)-4-Phenylbut-3-yn-2-amine make it an excellent starting material for the synthesis of intricate and stereochemically defined molecules. Its amine and alkyne groups provide convenient handles for a variety of chemical manipulations, allowing for its incorporation into diverse molecular scaffolds.

Synthesis of Chiral Heterocyclic Compounds

Chiral propargylamines, including this compound, are valuable precursors for the synthesis of a wide array of chiral heterocyclic compounds. The presence of both a nucleophilic amine and an electrophilic alkyne within the same molecule allows for facile intramolecular cyclization reactions, leading to the formation of various ring systems. These reactions often proceed with high regio- and stereoselectivity, transferring the chirality of the starting material to the final heterocyclic product.

Commonly synthesized heterocycles from propargylamine (B41283) precursors include pyrroles, oxazoles, and imidazoles. For instance, the intramolecular cyclization of N-acylated propargylamines can lead to the formation of 5-substituted oxazoles. Similarly, base-mediated intramolecular hydroamination of propargylamines with isothiocyanates provides a regioselective route to imidazole-2-thiones. organic-chemistry.org The yields for these types of transformations are often moderate to excellent.

| Heterocycle | Reaction Type | Catalyst/Reagent | Yield (%) | Ref. |

| Imidazole-2-thione | Intramolecular Hydroamination | NaOH | up to 97 | organic-chemistry.org |

| Oxazole-4-carboxylate | Intramolecular Cyclization | BuLi | 82 | |

| Polysubstituted Pyrroles | [4+1] Annulation | CuCl2, Piperidine | Good | nih.gov |

This table presents representative examples of heterocyclic synthesis from propargylamine derivatives, highlighting the versatility of this class of compounds as chiral building blocks.

Construction of All-Carbon Quaternary Stereocenters

The construction of all-carbon quaternary stereocenters, carbon atoms bonded to four distinct carbon substituents, is a formidable challenge in organic synthesis. Chiral propargylamines can serve as valuable synthons in strategies aimed at creating these sterically congested centers in an enantioselective manner.

One approach involves the use of chiral propargylamines as nucleophiles in reactions with electrophiles that already contain multiple carbon substituents. The chirality of the amine can direct the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent transformations can then be employed to modify the amine and alkyne functionalities, ultimately leading to the desired all-carbon quaternary stereocenter. While direct examples specifically utilizing this compound are not extensively documented in readily available literature, the broader class of chiral propargylamines has been instrumental in this area. For example, enantioselective transition metal-catalyzed allylic alkylation reactions have been developed to provide access to acyclic products bearing vicinal all-carbon quaternary centers. nih.gov

| Reaction Type | Catalyst | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee %) | Ref. |

| Iridium-Catalyzed Allylic Alkylation | [Ir(cod)Cl]2 / (Sa)-L / TBD | Malononitrile derivative | Trisubstituted allylic electrophile | up to 99 | up to 99 | nih.gov |

This table showcases a method for the construction of vicinal all-carbon quaternary centers, a field where chiral building blocks like propargylamines can play a crucial role.

Catalytic Applications of this compound and its Analogues

Beyond their role as stoichiometric building blocks, chiral amines and their derivatives have gained prominence as powerful organocatalysts in a variety of asymmetric transformations. The ability of these small organic molecules to catalyze reactions with high enantioselectivity offers a green and efficient alternative to traditional metal-based catalysts.

Organocatalysis in Asymmetric Transformations

Chiral primary amines, such as this compound, can act as organocatalysts by forming transient chiral iminium ions or enamines with carbonyl compounds. This activation mode allows for a range of enantioselective reactions, including Michael additions, aldol reactions, and cycloadditions. The stereochemical outcome of these reactions is dictated by the chiral environment provided by the organocatalyst. rsc.org

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals. The catalytic asymmetric synthesis of these compounds is therefore of significant interest. The aza-Diels-Alder reaction, a [4+2] cycloaddition between an imine and a diene, is a powerful method for constructing the tetrahydroquinoline core.

| Reaction | Catalyst | Dienophile | Diene | Yield (%) | Diastereomeric Ratio (dr) | Ref. |

| Povarov Reaction | AlCl3 | N-aryl aldimine | Vinyl ether | Moderate | High | sci-rad.com |

This table provides an example of a reaction used to synthesize tetrahydroquinolines, a transformation that can be influenced by chiral amine catalysis.

The kinetic resolution of racemic alcohols and amines through enantioselective acylation is a fundamental transformation in organic synthesis, providing access to enantiomerically enriched compounds. Chiral amine-based organocatalysts have proven to be effective in promoting these reactions.

These catalysts typically function as chiral nucleophiles, activating an acylating agent (such as an anhydride) to form a chiral acyl-transfer intermediate. This intermediate then selectively acylates one enantiomer of the racemic alcohol or amine at a faster rate, leaving the other enantiomer unreacted. While the direct use of this compound as a catalyst for this purpose is not widely reported, the development of chiral amine catalysts for enantioselective acylation is an active area of research. Lipase-catalyzed acylation of amines is a well-established method that proceeds with excellent enantioselectivity. libretexts.org

| Substrate | Acylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Ref. |

| Racemic Alcohol | Acetic Anhydride | Ru complex / CAL-B | 78-92 | 99 | libretexts.org |

| Racemic 1-phenylethanol | Isopropenyl acetate | Lipase | >45 | >99 |

This table illustrates the effectiveness of catalytic systems, including those involving enzymes which can be mimicked by small molecule organocatalysts, in the enantioselective acylation of alcohols.

Michael Addition Reactions

There is no available scientific literature describing the use of This compound as an organocatalyst for Michael addition reactions. Chiral primary amines can theoretically act as catalysts in such reactions by forming chiral enamines or iminium ions with substrates, thereby inducing stereoselectivity. However, specific research findings, including data on reaction conditions, yields, or stereoselectivities for Michael additions catalyzed by This compound , have not been reported. Consequently, no data table of research findings can be provided for this application.

Applications as Chiral Ligands in Transition Metal-Catalyzed Reactions

A thorough search of chemical databases and scholarly articles did not yield any instances of This compound , or ligands directly synthesized from it, being employed in transition metal-catalyzed reactions. While chiral amines are foundational precursors for a vast array of chiral ligands used in asymmetric catalysis, the specific derivatization of This compound for this purpose and its subsequent application in catalysis (e.g., in asymmetric hydrogenation, cross-coupling, or allylic alkylation) is not documented in the available literature. Therefore, a detailed account of its applications as a chiral ligand, along with corresponding research data, cannot be presented.

Derivatization and Chemical Transformations of 2r 4 Phenylbut 3 Yn 2 Amine

Modifications at the Amine Functionality

The primary amine group in (2R)-4-phenylbut-3-yn-2-amine serves as a versatile nucleophilic handle for various derivatization reactions, including acylation, alkylation, and the formation of ureas. These modifications are fundamental in synthetic organic chemistry for creating new carbon-nitrogen bonds and introducing a variety of functional groups.

Acylation of the primary amine group is a common transformation used to form amides. This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an anhydride, often in the presence of a base to neutralize the acid byproduct. While specific examples detailing the acylation of this compound are not prevalent in the reviewed literature, the acylation of structurally similar propargylamines is well-documented. For instance, the general principle is demonstrated in the synthesis of complex amides where a propargylamine (B41283) is reacted with a carboxylic acid derivative. rsc.org Enzymes, particularly lipases, are also employed for the kinetic resolution of racemic amines via enantioselective acylation, highlighting the utility of this reaction in stereoselective synthesis. utupub.fi

A representative acylation reaction on a related propargylamine is shown below:

| Reactant | Acylating Agent | Conditions | Product |

| 1,1,1-Trifluoro-2,4-diphenylbut-3-yn-2-amine | 2-Phenylquinoline-4-carbonyl chloride | DMAP, Chlorobenzene, 60 °C, 18 h | 2-Phenyl-N-(1,1,1-trifluoro-2,4-diphenylbut-3-yn-2-yl)quinoline-4-carboxamide |

This table illustrates a representative acylation on a similar amine structure as described in the literature. rsc.org

Alkylation of the amine functionality introduces alkyl or aryl groups, leading to the formation of secondary or tertiary amines. One effective method for this transformation is reductive alkylation (or reductive amination). A study demonstrates the reductive alkylation of a secondary amide using lithium phenylacetylide to successfully synthesize N-(4-Phenylbut-3-yn-2-yl)cyclohexanamine, the cyclohexyl-alkylated derivative of the racemic parent amine. acs.org This one-pot procedure yielded the target secondary amine in good yield, showcasing a practical method for N-alkylation. acs.org

Detailed findings from this reductive alkylation are summarized below:

| Amine Precursor | Alkylating Agent | Conditions | Product | Yield (%) |

| Amide 1c (precursor to 4-phenylbut-3-yn-2-amine) | Lithium phenylacetylide | Flash column chromatography (EtOAc/n-hexane = 1/30) | N-(4-Phenylbut-3-yn-2-yl)cyclohexanamine | 72 |

Data sourced from a study on the reductive functionalization of secondary amides. acs.org

The primary amine of this compound can react with isocyanates to form urea (B33335) derivatives. This reaction is a robust method for introducing a carbamoyl (B1232498) moiety. In a relevant example, a structurally related propargylamine was reacted with an isocyanate, generated in situ from a benzoyl azide, in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst. rsc.org This process afforded the corresponding urea derivative in high yield. rsc.org Such urea derivatives are valuable intermediates themselves, as they can undergo further transformations, such as intramolecular cyclization reactions. unipr.it

The table below outlines the formation of a urea from a related amine:

| Amine | Isocyanate Precursor | Conditions | Product | Yield (%) |

| 1,1,1-Trifluoro-2,4-diphenylbut-3-yn-2-amine | 4-(2-Methylpyridin-4-yl)benzoyl azide | 1. Chlorobenzene, 100 °C (to form isocyanate) 2. Add amine, DMAP, 60 °C, 4 h | 1-(4-(2-Methylpyridin-4-yl)phenyl)-3-(1,1,1-trifluoro-2,4-diphenylbut-3-yn-2-yl)urea | 92 |

This table presents a representative urea formation reaction based on a published procedure with a similar amine. rsc.org

Transformations of the Alkyne Moiety

The terminal phenylalkyne portion of the molecule is susceptible to a variety of chemical transformations, including additions across the triple bond and metal-catalyzed cyclization reactions. These reactions leverage the high electron density and reactivity of the alkyne to construct new cyclic and acyclic structures.

The carbon-carbon triple bond in this compound is a site for nucleophilic attack, particularly when activated by a catalyst. While direct nucleophilic additions to the parent amine are not extensively detailed, reactions on analogous systems, such as 4-phenylbut-3-yn-2-one, demonstrate the reactivity of the phenylalkyne system. researchgate.net In these cases, nucleophiles add across the alkyne in a Michael-type fashion. researchgate.netthieme-connect.de For propargylamines, transformations often involve metal catalysis. For example, Sonogashira cross-coupling reactions, while not a nucleophilic addition to the triple bond itself, modify the terminal position of the alkyne by coupling it with aryl or vinyl halides. This reaction has been used to convert a terminal alkyne into an internal phenylethynyl-substituted derivative. jst.go.jp

The dual functionality of this compound and its derivatives makes it an excellent substrate for intramolecular cyclization reactions. These reactions can be catalyzed by various metals, particularly silver (I), to form heterocyclic products. unipr.it For instance, urea derivatives of propargylamines can undergo a silver-nitrate-catalyzed 5-exo-dig N-cyclization. unipr.it In this process, the nitrogen atom of the urea attacks the silver-activated alkyne, leading to the formation of five-membered oxazoline-2-amine rings. The presence of geminal substituents on the propargylic moiety has been found to be crucial for this cyclization, likely due to the Thorpe-Ingold effect. unipr.it

In another powerful application, homopropargylic amines are used in tandem Sonogashira-cyclization sequences. core.ac.uk The amine is first coupled with an ortho-iodophenol or ortho-iodoaniline, and the resulting intermediate undergoes an intramolecular cyclization to furnish complex benzofuran (B130515) or indole (B1671886) derivatives. core.ac.uk

The table below summarizes a relevant silver-catalyzed cycloisomerization:

| Reactant Type | Catalyst | Solvent | Conditions | Product Type |

| N-propargyl urea | Silver Nitrate (AgNO₃) | Methanol | 60 °C | Oxazoline-2-amine |

This table describes the general conditions for the silver-catalyzed N-cyclization of propargyl ureas. unipr.it

Cascade Reactions Involving the Alkyne

The unique structural arrangement of this compound, featuring a terminal alkyne and a chiral amine, presents a versatile scaffold for the construction of complex molecular architectures through cascade reactions. These reactions, often catalyzed by transition metals, can proceed through a series of intramolecular and intermolecular transformations, leading to the rapid assembly of heterocyclic and polycyclic systems. The reactivity of the alkyne moiety is central to these cascades, often initiating a sequence of events that engage the neighboring amine functionality.

Gold catalysts, in particular, are well-documented for their ability to activate alkyne systems towards nucleophilic attack, initiating cascade processes. thieme-connect.demdpi.com While specific studies focusing solely on this compound are not extensively detailed in the literature, the principles of gold-catalyzed reactions on analogous propargylamines and enynes provide a strong basis for predicting its behavior.

A plausible and significant cascade pathway for derivatives of this compound involves an initial hydroamination or a related cyclization, followed by subsequent reactions. For instance, in a properly functionalized derivative, an intramolecular hydroamination could be triggered, leading to the formation of a cyclic intermediate. This intermediate could then undergo further transformations, such as isomerization, oxidation, or participation in cycloaddition reactions.

One illustrative example of a cascade involving a related structural motif is the reaction of o-(2-acyl-1-ethynyl)benzaldehydes with amino acid derivatives. nih.govacs.orgsemanticscholar.org In these reactions, the alkyne participates in a sequence of bond-forming events, including cyclizations and additions, to construct complex indenopyranone and isobenzofuran (B1246724) systems. nih.govacs.orgsemanticscholar.org This highlights the potential of the phenylacetylene (B144264) moiety within a molecule to act as a linchpin for intricate cascade transformations.

The following table outlines a hypothetical, yet mechanistically sound, cascade reaction sequence for a derivative of this compound, based on established gold-catalyzed methodologies. thieme-connect.demdpi.com

Table 1: Hypothetical Gold-Catalyzed Cascade Reaction of a this compound Derivative

| Step | Reactants | Catalyst/Reagents | Intermediate/Product | Description |

| 1 | N-Acyl-(2R)-4-phenylbut-3-yn-2-amine | Au(I) catalyst | Cyclic enamine | Intramolecular hydroamination initiated by gold activation of the alkyne. |

| 2 | Cyclic enamine | Oxidizing agent | Dihydropyrrole derivative | Oxidation of the initially formed cyclic enamine. |

| 3 | Dihydropyrrole derivative | Dienophile | Polycyclic adduct | Diels-Alder reaction where the dihydropyrrole acts as a diene. |

This proposed sequence demonstrates how the alkyne group's reactivity can be harnessed to initiate a cascade that builds molecular complexity in a controlled manner. The chirality of the original amine can also be expected to influence the stereochemical outcome of these reactions, offering a pathway to enantiomerically enriched products.

Furthermore, cascade reactions can also be initiated by other catalytic systems. For example, phosphine-catalyzed reactions have been shown to be effective in constructing complex heterocyclic systems from substrates containing alkyne functionalities. researchgate.net A phosphine (B1218219) catalyst could initiate a cascade by adding to the alkyne of a this compound derivative, generating a zwitterionic intermediate that could then undergo a series of intramolecular reactions.

The potential for cascade reactions involving the alkyne of this compound and its derivatives is vast, offering powerful strategies for the synthesis of novel and structurally diverse molecules. The specific outcomes of these reactions would be highly dependent on the nature of the substituents, the choice of catalyst, and the reaction conditions employed.

Theoretical and Computational Studies on 2r 4 Phenylbut 3 Yn 2 Amine Reactivity and Selectivity

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful method for investigating the mechanisms of organic reactions involving propargylamines and related compounds. core.ac.uk By calculating the energies of reactants, products, intermediates, and transition states, DFT allows for a detailed mapping of the reaction pathway.

DFT calculations are instrumental in identifying and characterizing the structures of transient species such as transition states and intermediates. For reactions involving compounds structurally similar to (2R)-4-phenylbut-3-yn-2-amine, such as the rhodium-catalyzed reactions of tertiary propargylic alcohols, DFT has been used to model the geometries of key transition states. researchgate.net For instance, in related systems, transition states for processes like syn-insertion and β-hydride elimination have been computationally characterized, providing crucial information on bond lengths and angles at the point of maximum energy along the reaction coordinate. researchgate.net In the context of reactions involving this compound, the formation of intermediates like metal-acetylide species or iminium ions has been proposed, and their stability and structure can be investigated using DFT. core.ac.ukacs.org

Understanding and predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis. Computational models based on DFT can be highly effective in predicting which stereoisomer will be preferentially formed. By comparing the energies of the transition states leading to different stereoisomers, the enantioselectivity or diastereoselectivity of a reaction can be rationalized and predicted. researchgate.net

For example, in the rhodium-catalyzed formation of chiral allenes from related propargylic alcohols, DFT calculations have been used to explain the observed stereoselectivity by analyzing the energy profiles of competing reaction pathways. researchgate.net These studies reveal that steric and electronic factors in the transition state assembly dictate the stereochemical course of the reaction. Similar computational strategies can be applied to reactions involving this compound to predict and understand the stereoselectivity of its transformations.

DFT calculations allow for the construction of a detailed energy landscape for a given reaction, plotting the free energy of the system as it progresses from reactants to products. researchgate.net This energy profile reveals the activation energies for each step of the reaction, enabling the identification of the rate-limiting step—the step with the highest energy barrier. core.ac.uk

In the study of a three-component reaction to produce propargylic esters, DFT calculations successfully identified the reaction between the carboxylated catalyst and the allylic chloride as the rate-limiting step. core.ac.uk For reactions involving this compound, a similar analysis of the energy landscape can pinpoint the kinetic bottleneck of the process, which is critical information for optimizing reaction conditions to improve yields and reaction rates.

Table 1: Representative Energy Barriers for a Related Rh-Catalyzed Reaction This table is based on data for a similar compound, (S)-2-phenylpent-3-yn-2-ol, and is illustrative of the type of data obtained from DFT calculations.

| Reaction Step | Calculated Free Energy Barrier (kcal/mol) |

| syn-insertion | 18.2 |

| direct β-OH elimination | 25.0 |

| Data derived from a study on a related propargylic alcohol and is intended for illustrative purposes. researchgate.net |

Molecular Dynamics Simulations

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound and its complexes with catalysts or other reactants. acs.org This can be particularly useful for understanding how the flexibility of the molecule and the surrounding solvent molecules might influence reactivity and selectivity. By simulating the motion of atoms over a period of time, MD can help to identify important non-covalent interactions and dynamic phenomena that are not captured by static DFT calculations.

Structure-Reactivity and Structure-Selectivity Relationships from Computational Models

Computational models, by integrating data from DFT and MD, can establish clear structure-reactivity and structure-selectivity relationships. By systematically modifying the structure of this compound or the catalyst in the computational model, it is possible to predict how these changes will affect the reaction outcome. For example, the electronic and steric effects of different substituents on the phenyl ring or the amine moiety could be computationally screened to identify substrates that would react faster or with higher selectivity. This predictive power is invaluable for the rational design of new catalysts and reaction conditions tailored to achieve specific synthetic goals.

Future Directions and Emerging Research Avenues in 2r 4 Phenylbut 3 Yn 2 Amine Chemistry

Development of Novel and Highly Efficient Asymmetric Catalytic Systems

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. nih.govhims-biocat.euopenaccessgovernment.org Future research concerning (2R)-4-Phenylbut-3-yn-2-amine will undoubtedly prioritize the development of more efficient and selective catalytic systems for its synthesis. While classical methods exist, emerging trends point towards the use of novel transition metal catalysts and organocatalysts that can offer higher yields, exceptional enantioselectivity, and milder reaction conditions.

A significant area of focus is the design of new chiral ligands for transition metal catalysts, such as those based on copper, rhodium, and palladium. csic.esorganic-chemistry.orgacs.org For instance, the development of bidentate and tridentate chiral ligands, like Pybox and PINAP derivatives, has shown great promise in the copper-catalyzed asymmetric A3 coupling (aldehyde-alkyne-amine) reactions to produce chiral propargylamines. organic-chemistry.orgacs.orgmdpi.com Future work will likely involve the computational design and screening of novel ligand architectures to further enhance the catalytic activity and stereocontrol in the synthesis of this compound.

Furthermore, the exploration of iron and cobalt-based catalysts is gaining traction as a more sustainable and cost-effective alternative to precious metal catalysts. beilstein-journals.org The development of well-defined iron and cobalt complexes with chiral ligands could provide new, powerful tools for the asymmetric synthesis of this compound and its analogues.

Organocatalysis has also emerged as a powerful strategy in asymmetric synthesis. mdpi.comsioc-journal.cn Chiral Brønsted acids and bifunctional organocatalysts have been successfully employed in the enantioselective synthesis of various chiral amines. acs.org A promising future direction lies in the application of these organocatalytic systems to the synthesis of this compound, potentially offering metal-free and environmentally benign synthetic routes.

| Catalyst System | Ligand/Catalyst Type | Potential Advantages |

| Copper-based | Chiral Pybox/PINAP derivatives | High enantioselectivity in A3 coupling reactions. organic-chemistry.orgacs.orgmdpi.com |

| Rhodium-based | Chiral phosphine (B1218219) ligands | High efficiency in hydroaminomethylation. |

| Palladium-based | Chiral phosphine ligands | Versatility in various cross-coupling reactions. acs.org |

| Iron/Cobalt-based | Chiral N-heterocyclic carbenes | Cost-effective and sustainable. beilstein-journals.org |

| Organocatalysts | Chiral Brønsted acids/bifunctional catalysts | Metal-free and environmentally benign. acs.orgmdpi.com |

Expanding the Scope of Substrate Generalizability in Multi-Component Reactions

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step, adhering to the principles of green chemistry. core.ac.uk The A3 coupling reaction is a prime example of an MCR used for the synthesis of propargylamines. researchgate.net A key future research avenue for this compound is to expand the scope of substrates that can be used in its synthesis via MCRs.

Currently, many A3 coupling reactions are limited to specific types of aldehydes and alkynes. Future efforts will focus on developing more robust catalytic systems that can tolerate a wider range of functional groups and steric demands in the starting materials. This will enable the synthesis of a more diverse library of chiral propargylamines related to this compound, each with unique properties and potential applications.

For instance, expanding the reaction scope to include aliphatic aldehydes and a broader array of terminal alkynes would significantly enhance the synthetic utility of this methodology. rsc.org Moreover, the development of diastereoselective MCRs using chiral aldehydes or amines in combination with a chiral catalyst could provide access to complex molecules with multiple stereocenters.

The Petasis reaction, another powerful MCR, has also been explored for the synthesis of functionalized amines. acs.org Future research could investigate the adaptation of the Petasis reaction for the synthesis of this compound and its derivatives, potentially offering a complementary approach to the A3 coupling.

Integration of this compound into Sustainable Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. openaccessgovernment.org Future research on this compound will be heavily influenced by the need for more sustainable synthetic protocols. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

One promising approach is the use of chemoenzymatic cascade reactions. kaust.edu.sa For example, a one-pot reaction combining a metal-catalyzed alkyne hydration with a transaminase-catalyzed reductive amination could provide a highly efficient and sustainable route to chiral amines like this compound from simple alkynes. kaust.edu.saacs.org This approach minimizes waste by telescoping multiple reaction steps and utilizes enzymes, which are biodegradable and operate under mild conditions.

Solvent-free reaction conditions, such as ball milling, are also gaining attention as a way to reduce solvent waste and, in some cases, enhance reaction rates and selectivities. rsc.org The application of such techniques to the synthesis of this compound could lead to more environmentally friendly manufacturing processes.

Furthermore, the development of catalytic systems that can be easily recovered and recycled is a key aspect of sustainable synthesis. researchgate.net This can be achieved by immobilizing the catalyst on a solid support or using a biphasic system.

| Sustainable Approach | Description | Key Benefits |

| Chemoenzymatic Cascades | Combining metal catalysis with biocatalysis in one pot. kaust.edu.saacs.org | High efficiency, mild conditions, reduced waste. |

| Solvent-Free Synthesis | Utilizing techniques like ball milling to avoid bulk solvents. rsc.org | Reduced solvent waste, potential for improved reactivity. |

| Catalyst Recycling | Immobilizing catalysts on solid supports for easy recovery. researchgate.net | Reduced catalyst consumption and cost. |

| Use of Greener Solvents | Employing water or bio-based solvents. | Reduced environmental impact. |

Exploration of Undiscovered Mechanistic Pathways

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. While plausible mechanisms have been proposed for many reactions involving propargylamines, there are still many unanswered questions. csic.esacs.org Future research will undoubtedly delve deeper into the mechanistic intricacies of reactions involving this compound.

Computational methods, such as Density Functional Theory (DFT) calculations, will play a pivotal role in elucidating reaction pathways, identifying key transition states, and understanding the origins of stereoselectivity. core.ac.uk For example, DFT studies can help to rationalize the role of the chiral ligand in asymmetric catalysis and predict the most favorable reaction conditions.

In situ spectroscopic techniques, such as NMR and IR spectroscopy, can provide real-time information about the species present in the reaction mixture, allowing for the identification of reactive intermediates and the validation of proposed mechanisms. csic.es The combination of computational and experimental approaches will be essential for uncovering novel mechanistic pathways and developing a more complete picture of the reactivity of this compound.

Advanced Applications in the Synthesis of Complex Chiral Scaffolds and Chemical Probes

The unique structural features of this compound make it an ideal starting material for the synthesis of a wide range of complex and valuable molecules. researchgate.netnih.govmdpi.com Future research will focus on harnessing its reactivity to construct novel chiral scaffolds for drug discovery and to develop sophisticated chemical probes for studying biological processes.

The alkyne group in this compound can be readily functionalized through various reactions, such as click chemistry, cyclization reactions, and cross-coupling reactions. This allows for the rapid diversification of the molecular scaffold and the introduction of different functional groups. For example, the intramolecular cyclization of derivatives of this compound can lead to the formation of a variety of heterocyclic compounds, which are prevalent in many pharmaceuticals. kcl.ac.ukmdpi-res.com

The development of tandem or domino reactions starting from this compound will be a particularly active area of research. These reactions allow for the construction of complex molecular architectures in a highly efficient manner.

Furthermore, the chiral amine moiety can be used to introduce specific recognition elements into chemical probes. These probes can be used to study the interactions of small molecules with biological targets, such as enzymes and receptors. The development of fluorescently labeled or isotopically enriched derivatives of this compound will be crucial for these applications. The synthesis of peptidomimetics using N-sulfinyl propargylamines as amino acid surrogates is an emerging area with significant potential. d-nb.inforesearchgate.net

| Application Area | Description | Potential Impact |

| Complex Chiral Scaffolds | Synthesis of novel heterocyclic and polycyclic compounds. kcl.ac.uk | Discovery of new drug candidates with improved efficacy and selectivity. |

| Chemical Probes | Design of molecules for studying biological systems. | Deeper understanding of disease mechanisms and drug action. |

| Peptidomimetics | Use as building blocks for non-natural peptide analogues. d-nb.inforesearchgate.net | Development of new therapeutic peptides with enhanced stability. |

| Materials Science | Incorporation into chiral polymers and materials. | Creation of new materials with unique optical or electronic properties. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2R)-4-Phenylbut-3-yn-2-amine, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The synthesis of chiral amines like this compound typically involves asymmetric catalysis or resolution techniques. For example, enantioselective reduction of a propargyl ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) can yield the desired (R)-configuration. Monitoring reaction progress via thin-layer chromatography (TLC) and verifying enantiomeric excess (ee) using chiral HPLC or polarimetry is critical. Post-synthesis purification via recrystallization or column chromatography ensures stereochemical integrity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to standard organic compound handling practices: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Store the compound in a cool, dry place under inert gas (e.g., argon) to prevent degradation. Waste should be segregated in labeled containers and disposed via certified hazardous waste services to minimize environmental impact .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR spectra to confirm the presence of phenyl, alkyne, and amine protons. Chiral derivatizing agents (e.g., Mosher’s acid) can resolve stereochemistry.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular formula.

- FTIR : Confirm alkyne (C≡C stretch ~2100 cm) and amine (N-H stretch ~3300 cm) functional groups.

Purity is assessed via HPLC with UV detection (≥95% area) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions, stereochemical impurities, or cell line variability. To address this:

- Replicate Studies : Use standardized protocols (e.g., OECD guidelines) for in vitro assays (e.g., receptor binding or enzyme inhibition).

- Control for Stereochemistry : Compare (2R)- and (2S)-enantiomers to isolate stereospecific effects.

- Data Triangulation : Combine results from orthogonal methods (e.g., computational docking, mutagenesis, and pharmacological profiling) to validate mechanisms .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

- Methodological Answer : The (R)-configuration may enhance binding affinity to chiral receptors (e.g., GPCRs or ion channels). Use molecular dynamics (MD) simulations to model enantiomer-target interactions. Experimentally, synthesize both enantiomers and compare IC values in dose-response assays. For example, if the (R)-enantiomer shows higher potency in inhibiting a neurotransmitter reuptake protein, this suggests stereospecific binding pockets .

Q. What advanced techniques are recommended for studying the metabolic stability and pharmacokinetics of this compound?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Monitor via LC-MS/MS.

- Plasma Stability : Incubate the compound in plasma (37°C) and quantify degradation over time.

- Pharmacokinetic Profiling : Conduct in vivo studies (rodents) with serial blood sampling. Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate , , and bioavailability .

Q. How can researchers design experiments to investigate the environmental fate of this compound?

- Methodological Answer :

- Photodegradation : Expose the compound to UV light (simulated sunlight) and analyze degradation products via GC-MS.

- Biodegradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge. Monitor CO evolution.

- Aquatic Toxicity : Perform acute toxicity tests on Daphnia magna or algae (OECD 202/201) to determine EC values. Report results in compliance with REACH regulations .

Methodological Best Practices

- Data Validation : Use triangulation (e.g., combining NMR, HRMS, and bioassay data) to confirm findings .

- Error Analysis : Quantify uncertainties in measurements (e.g., ±SD in IC) and use statistical tests (e.g., ANOVA) to assess significance .

- Ethical Compliance : Ensure animal studies follow institutional review board (IRB) guidelines and ARRIVE 2.0 reporting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.